2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-methyl-2-(phenylmethyl)-, 1,1-dioxide
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Overview
Description
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-methyl-2-(phenylmethyl)-, 1,1-dioxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thiadiazines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-methyl-2-(phenylmethyl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[2,3-e][1,2,4]thiadiazine derivatives with methyl and phenylmethyl groups under controlled temperature and pressure conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-methyl-2-(phenylmethyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-methyl-2-(phenylmethyl)-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-methyl-2-(phenylmethyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-e][1,2,4]thiadiazine derivatives: These compounds share a similar core structure but differ in their substituents.
Benzothiadiazine derivatives: These compounds have a benzene ring fused to the thiadiazine core, offering different properties and activities.
Uniqueness
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-methyl-2-(phenylmethyl)-, 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
214916-47-9 |
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Molecular Formula |
C13H12N2O3S2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-benzyl-4-methyl-1,1-dioxothieno[2,3-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C13H12N2O3S2/c1-14-12-11(7-8-19-12)20(17,18)15(13(14)16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
ZZTXSLQZLFPTIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CS2)S(=O)(=O)N(C1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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